Montelukast-d6 Sodium Salt is a deuterated analog of Montelukast Sodium, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. The deuterium substitution enhances the compound's metabolic stability, potentially prolonging its half-life and therapeutic effects in the body. This compound serves as a valuable tool in pharmacological research, particularly in studying metabolic pathways and drug interactions.
Montelukast-d6 Sodium Salt is synthesized from Montelukast Sodium, which is classified as a cysteinyl leukotriene receptor 1 antagonist. It selectively inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. The compound is commercially available from various chemical suppliers for research purposes .
The synthesis of Montelukast-d6 Sodium Salt involves several key steps:
Industrial production methods closely mirror these laboratory techniques but are optimized for larger scale synthesis, ensuring efficiency and cost-effectiveness while maintaining safety standards .
Montelukast-d6 Sodium Salt has the molecular formula and a molecular weight of approximately 614.2 g/mol. The presence of six deuterium atoms (D) distinguishes it from its non-deuterated counterpart, Montelukast Sodium. This structural modification can enhance the compound's stability against metabolic degradation, making it an effective reference standard in various studies .
Montelukast-d6 Sodium Salt can participate in various chemical reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential interactions with other drugs.
Montelukast-d6 Sodium Salt functions by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1. This inhibition prevents bronchoconstriction, inflammation, and mucus production—key factors involved in asthma and allergic reactions. The incorporation of deuterium enhances the metabolic stability of Montelukast-d6, which may result in prolonged therapeutic effects compared to non-deuterated forms .
Montelukast-d6 Sodium Salt appears as an off-white solid with high purity (97.7% by HPLC). It is soluble in polar solvents such as methanol, ethanol, and water, which facilitates its use in various pharmaceutical formulations .
The compound's hygroscopic nature indicates that it can absorb moisture from the environment, which may affect its storage conditions and shelf life.
Montelukast-d6 Sodium Salt has several significant applications in scientific research:
Montelukast-d6 sodium salt is a deuterium-labeled analog of the leukotriene receptor antagonist montelukast sodium. Its molecular formula is C35H29D6ClNNaO3S, with a molecular weight of 614.20 g/mol [6] [9]. The compound incorporates six deuterium atoms (d6) at the methyl groups of the tert-butanol moiety (specifically, the 1-hydroxy-1-methylethyl group) of the parent molecule [9]. This isotopic substitution replaces hydrogen atoms with deuterium, creating a chemically identical but mass-distinct variant.
The rationale for deuterium labeling centers on its utility in analytical chemistry. Deuterated compounds exhibit nearly identical physicochemical properties (e.g., polarity, solubility, chromatographic retention) to their protiated counterparts. However, their mass difference (Δm = 6 Da) enables unambiguous differentiation via mass spectrometry. This is critical for minimizing matrix effects and ion suppression in complex biological samples [4] [6]. Additionally, deuterium incorporation can reduce metabolic susceptibility at the labeled sites, enhancing stability in in vitro assays [6].
Table 1: Key Chemical Properties of Montelukast-d6 Sodium Salt
Property | Value | Reference |
---|---|---|
Molecular Formula | C35H29D6ClNNaO3S | [6] [9] |
Molecular Weight | 614.20 g/mol | [6] |
CAS Number (Salt) | 2673270-26-1 | [8] |
CAS Number (Free Acid) | 1093746-29-2 | [9] |
Storage Conditions | 4°C (sealed, dry environment) | [8] |
Montelukast sodium was first synthesized in the 1990s as a potent, selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) [9] [10]. It received FDA approval in 1998 for asthma management and quickly became a blockbuster drug due to its oral bioavailability and once-daily dosing [5]. The deuterated analog, Montelukast-d6 sodium salt, emerged later to address the growing need for precise quantification of montelukast in pharmacokinetic studies. Its development paralleled advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which demanded isotopically labeled internal standards for accurate bioanalysis [4].
Pharmacologically, montelukast (and by extension its deuterated form) antagonizes the CysLT1 receptor, blocking the actions of leukotrienes LTC4, LTD4, and LTE4. These mediators promote bronchoconstriction, vascular permeability, and inflammation in asthma [5] [10]. While Montelukast-d6 itself is not used therapeutically, it retains the parent drug’s in vitro pharmacological activity. This allows researchers to correlate drug concentrations with receptor occupancy and anti-inflammatory effects in experimental models [6] [9].
Table 2: Pharmacological Profile of Montelukast vs. Montelukast-d6
Aspect | Montelukast Sodium | Montelukast-d6 Sodium Salt |
---|---|---|
Primary Target | CysLT1 receptor | CysLT1 receptor |
Mechanism | Competitive antagonism | Competitive antagonism |
Biological Activity | Inhibits bronchoconstriction, inflammation | Retains parent’s in vitro activity |
Clinical Use | Asthma, allergic rhinitis | Research standard only |
Montelukast-d6 sodium salt is indispensable as an internal standard (IS) in the quantification of montelukast via LC-MS/MS. Its near-identical chemical behavior ensures co-elution with the analyte, while its +6 Da mass shift provides distinct mass transitions. For example, in positive ion mode, Montelukast-d6 shows precursor ion → product ion transitions at m/z 592.3 → 574.3, compared to m/z 586.2 → 568.2 for unlabeled montelukast [4] [9]. This allows precise correction for extraction efficiency, matrix effects, and instrument variability.
Validation studies demonstrate its reliability:
The IS is particularly valuable in bioequivalence studies and therapeutic drug monitoring. For instance, it facilitated a study of montelukast pharmacokinetics in 31 healthy volunteers, revealing key parameters like bioavailability (63–73%) and plasma protein binding (>99%) [4] [5].
Table 3: Mass Spectrometry Parameters for Montelukast Quantification
Parameter | Montelukast | Montelukast-d6 (IS) |
---|---|---|
Precursor Ion ([M+H]+) | m/z 586.2 | m/z 592.3 |
Product Ion | m/z 568.2 | m/z 574.3 |
Collision Energy | 25 V | 25 V |
Retention Time | 2.8 min | 2.8 min |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: